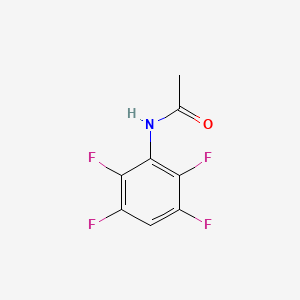

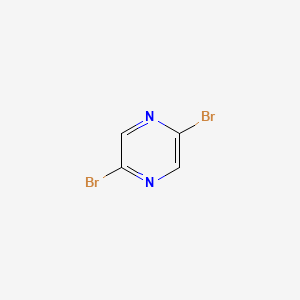

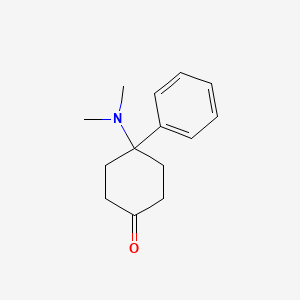

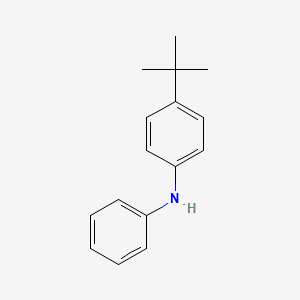

![molecular formula C8H8N2O2 B1339150 3-Nitro-6,7-dihydro-5H-cyclopenta[B]pyridine CAS No. 84531-36-2](/img/structure/B1339150.png)

3-Nitro-6,7-dihydro-5H-cyclopenta[B]pyridine

概要

説明

Synthesis Analysis

The synthesis of related compounds involves various cycloaddition reactions. For instance, the [4+2] cycloaddition of 1,2-dihydropyridines with nitrosobenzene is used to synthesize trans-2-substituted 3-amino-1,2,3,6-tetrahydropyridines, which are structurally related to the compound of interest . Additionally, the Ni(0)-catalyzed dehydrogenative [4 + 2] cycloaddition of 1,3-butadienes with nitriles is another method to produce pyridine derivatives . These methods could potentially be adapted for the synthesis of 3-Nitro-6,7-dihydro-5H-cyclopenta[B]pyridine.

Molecular Structure Analysis

The molecular structure of nitro-substituted pyridines can be complex, as seen in the crystal structure analysis of 6-methyl-3-nitro-2-(2-phenylhydrazinyl)pyridine . The crystal structure of this compound shows a monoclinic space group with specific dimensions and a bent conformation of the hydrazo-bridge. The dihedral angle between the planes of the phenyl and pyridine rings is significant, indicating the non-planarity of the molecule . This information could be indicative of the structural characteristics that might be expected for 3-Nitro-6,7-dihydro-5H-cyclopenta[B]pyridine.

Chemical Reactions Analysis

The chemical reactivity of nitro-substituted pyridines can be inferred from the synthesis and reactions of similar compounds. For example, the reduction of cycloadducts to form tetrahydropyrroloimidazoles and the formation of hydrogen bonds in crystal structures suggest that nitro groups and other substituents on the pyridine ring can significantly influence the chemical behavior and interactions of these molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of nitro-substituted pyridines are closely related to their molecular structure. The vibrational spectra and crystal structure provide insights into the conformation and stability of these compounds . The hydrogen bonding patterns observed in the crystal structures can affect the melting points, solubility, and other physical properties . The stability constants of complexes formed with metal ions, as discussed for pyridine-2,6-dihydroxamic acid with Ni2+ and Cu2+ ions , also highlight the strong coordinating ability of pyridine derivatives, which could be relevant for the compound .

科学的研究の応用

Application

The compound is used in the synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water .

Method of Application

The direct oxidation of 2,3-cyclopentenopyridine analogues to 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues was achieved using Mn(OTf)2 as a catalyst and t-BuOOH (65% in H2O) as an oxidant at 25 °C in H2O with high yield and excellent chemoselectivity .

Results

The catalytic system was also used efficiently for the direct oxidation of substituted benzylpyridines and 2-ethylpyridine in t-BuOH .

2. Corrosion Inhibition

Application

6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives (CAPDs) were synthesized and used as novel inhibitors for carbon steel corrosion in a molar H2SO4 medium .

Method of Application

The cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile was used to synthesize CAPD derivatives . The reaction succeeded using a sodium alkoxide solution (sodium ethoxide or sodium methoxide) as the reagent and the catalyst .

Results

The CAPD derivatives exhibit mixed type inhibitors and a superior inhibition efficiency of 97.7% in the presence of 1.0 mM CAPD-1 . The adsorption of CAPD derivatives on the CS interface follows the Langmuir isotherm model, including physisorption and chemisorption .

3. Ruthenium-Mediated Dual Catalytic Reactions

Application

The compound is used as a reactant/reagent for ruthenium-mediated dual catalytic reactions of isoquinoline via C-H activation and dearomatization for isoquinolone .

Method of Application

The specific method of application is not detailed in the source, but it involves the use of 2,3-Cyclopentenopyridine as a reactant/reagent .

Results

The result of this application is the production of isoquinolone through a ruthenium-mediated dual catalytic reaction .

4. Synthesis of Cefpirome

Application

6,7-dihydro-5H-cyclopenta[b]pyridine is a key intermediate in the synthesis of cefpirome, a fourth-generation cephalosporin antibiotic .

Method of Application

The specific method of application is not detailed in the source, but it involves a new practical and efficient route for the synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine .

Results

The result of this application is the successful synthesis of cefpirome .

5. Synthesis of Pyridine Derivatives

Application

The compound is used in the synthesis of pyridine derivatives, which are important in the pharmaceutical industry .

Method of Application

The specific method of application is not detailed in the source, but it involves the use of 2,3-Cyclopentenopyridine as a reactant/reagent .

Results

The result of this application is the production of various pyridine derivatives .

Safety And Hazards

特性

IUPAC Name |

3-nitro-6,7-dihydro-5H-cyclopenta[b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2/c11-10(12)7-4-6-2-1-3-8(6)9-5-7/h4-5H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOSHQQPJHRYIHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)N=CC(=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80468644 | |

| Record name | 3-NITRO-6,7-DIHYDRO-5H-CYCLOPENTA[B]PYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80468644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Nitro-6,7-dihydro-5H-cyclopenta[B]pyridine | |

CAS RN |

84531-36-2 | |

| Record name | 6,7-Dihydro-3-nitro-5H-cyclopenta[b]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84531-36-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-NITRO-6,7-DIHYDRO-5H-CYCLOPENTA[B]PYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80468644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

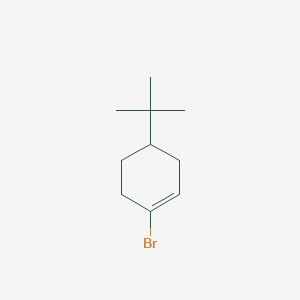

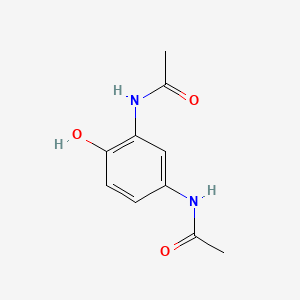

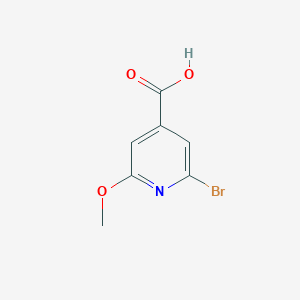

![6'-Methoxy-5-methyl-[2,2']bipyridinyl](/img/structure/B1339087.png)